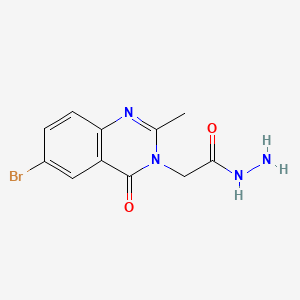
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse chemical reactivity and wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antimycobacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide typically involves the reaction of 6-bromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential antibacterial and antimycobacterial activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit essential biosynthetic and salvage pathways in bacteria, leading to their death. It may also interact with enzymes and proteins involved in bacterial metabolism, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone scaffold and exhibit similar biological activities.
6-Bromo-2-methyl-4-oxo-quinazoline derivatives: These compounds have similar chemical structures but differ in their substituents.
Uniqueness
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group allows for further functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
40889-48-3 |
|---|---|
Molekularformel |
C11H11BrN4O2 |
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H11BrN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17) |
InChI-Schlüssel |
MGTHGQKWDWVBRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
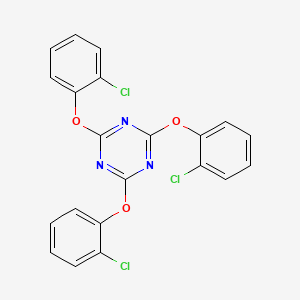
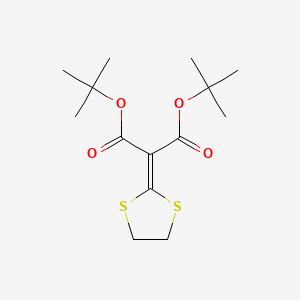
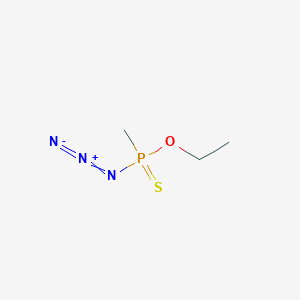
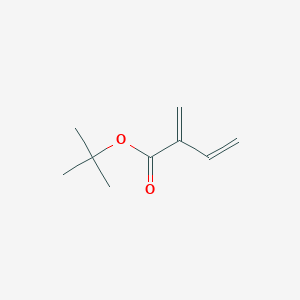
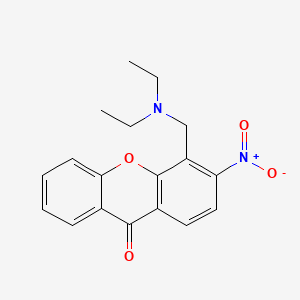
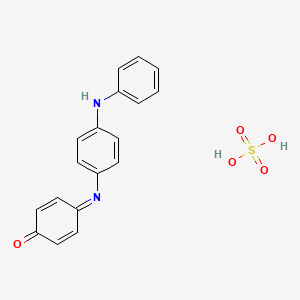
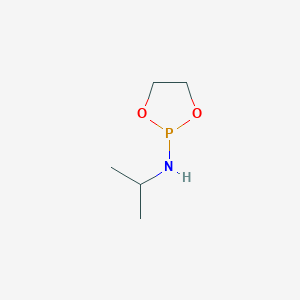

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
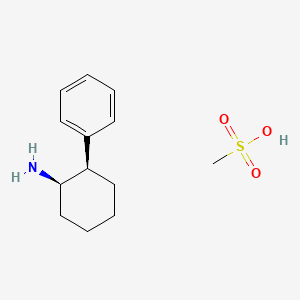
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)


